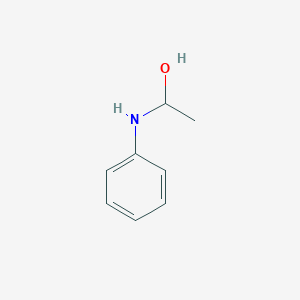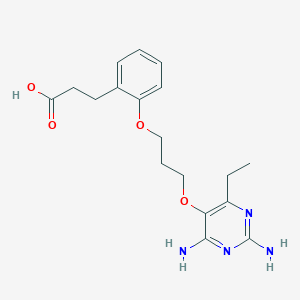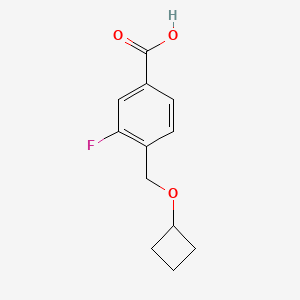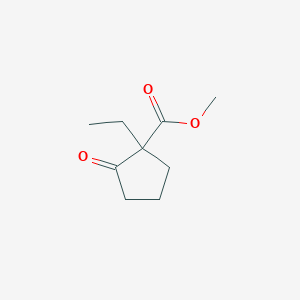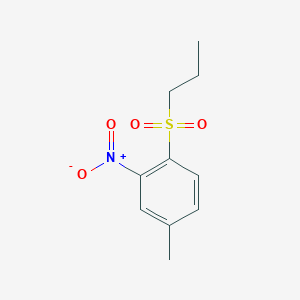
4-methyl-2-nitro-1-propylsulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-nitro-1-propylsulfonylbenzene is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a propylsulfonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitro-1-propylsulfonylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-1-(propylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-methyl-2-nitro-1-propylsulfonylbenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl and propylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nitration: Concentrated sulfuric acid and nitric acid mixture.
Major Products Formed
Reduction: 4-Methyl-2-amino-1-(propylsulfonyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-methyl-2-nitro-1-propylsulfonylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-methyl-2-nitro-1-propylsulfonylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can enhance the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role as an intermediate in chemical synthesis or its biological activity.
類似化合物との比較
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the propylsulfonyl group.
4-Methyl-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-methyl-2-nitro-1-propylsulfonylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
4-methyl-2-nitro-1-propylsulfonylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-6-16(14,15)10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
InChIキー |
KNJPDBYNNWJOCL-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


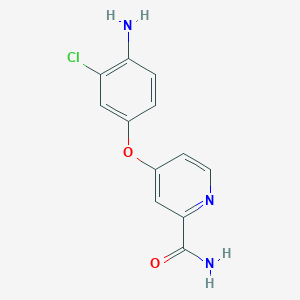
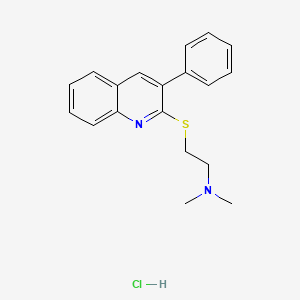
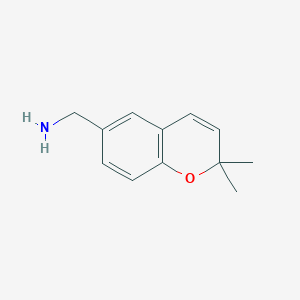


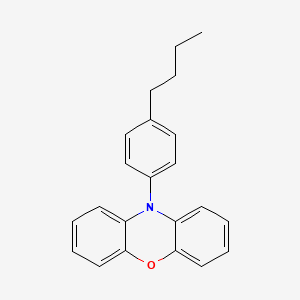
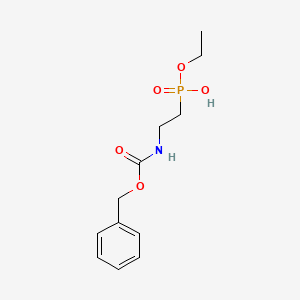
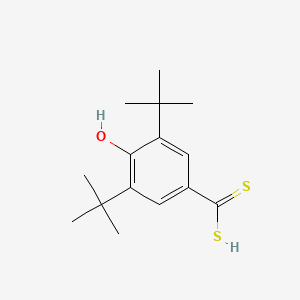
![Methyl 5-acetyl-2-{[(trifluoromethyl)-sulfonyl]oxy}benzoate](/img/structure/B8605524.png)

